molecular formula C17H14N2O2S2 B12137299 5-[(4-Methoxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one

5-[(4-Methoxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12137299
M. Wt: 342.4 g/mol
InChI Key: KFCQFMZWMYEXRN-PTNGSMBKSA-N
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Description

5-[(4-Methoxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms. The compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with phenyl isothiocyanate under basic conditions to yield the desired thiazolidinone derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.

Scientific Research Applications

5-[(4-Methoxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its anticancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: Another thiazolidinone derivative with similar biological activities.

    5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: A compound with a thiazole ring and similar pharmacological properties.

Uniqueness

5-[(4-Methoxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl and phenylamino groups contribute to its diverse pharmacological profile, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C17H14N2O2S2

Molecular Weight

342.4 g/mol

IUPAC Name

(5Z)-3-anilino-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H14N2O2S2/c1-21-14-9-7-12(8-10-14)11-15-16(20)19(17(22)23-15)18-13-5-3-2-4-6-13/h2-11,18H,1H3/b15-11-

InChI Key

KFCQFMZWMYEXRN-PTNGSMBKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC3=CC=CC=C3

Origin of Product

United States

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